molecular formula C18H21Cl2N5O B2559132 2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride CAS No. 2310098-62-3

2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride

Cat. No.: B2559132
CAS No.: 2310098-62-3
M. Wt: 394.3
InChI Key: FQWCLUPQEKHXEW-UHFFFAOYSA-N
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Description

2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride is a complex organic compound that features a quinoxaline core, a piperidine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the imidazole moiety. Common reagents used in these reactions include quinoxaline derivatives, piperidine, and imidazole. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce new substituents to the piperidine or imidazole rings.

Scientific Research Applications

2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, piperidine-containing molecules, and imidazole-based compounds. Examples include:

Uniqueness

2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O.2ClH/c1-22-12-19-10-17(22)13-5-4-8-23(11-13)18(24)16-9-20-14-6-2-3-7-15(14)21-16;;/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWCLUPQEKHXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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